4-(3H-Diazirin-3-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
4-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-3-7-4-2-5(1)6-8-9-6/h1-4,6H |
InChI Key |
ZAXSCBJFDCWDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2N=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3h Diazirin 3 Yl Pyridine and Derivatives
Strategies for Diazirine Ring Formation in Pyridine (B92270) Systems
The creation of the diazirine ring on a pyridine scaffold is a critical step that can be achieved through several synthetic pathways.
Conventional Routes via Diaziridine Intermediates
A common and well-established method for synthesizing diazirines involves the formation of a diaziridine intermediate, which is subsequently oxidized. wikipedia.org This process typically begins with a ketone. The ketone is first converted to an oxime through a reaction with hydroxylamine (B1172632). mdpi.com The resulting oxime is then often tosylated or mesylated to create a better leaving group. wikipedia.org Treatment of this activated oxime with ammonia (B1221849) leads to the formation of the diaziridine ring. wikipedia.orgmdpi.com Finally, oxidation of the diaziridine, often with reagents like silver oxide (Ag₂O) or iodine in the presence of a base, yields the desired diazirine. mdpi.commdpi.com
This multi-step sequence, while reliable, can be lengthy. usf.edu For instance, the synthesis of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-3H-diazirines starts from the corresponding alcohols, which are converted to ketones. mdpi.com These ketones then undergo oximation, O-sulfonylation to form a tosyl oxime, cyclization with liquid ammonia to the diaziridine, and finally oxidation to the diazirine. mdpi.comusf.edu
Table 1: Conventional Synthesis of Diazirine Ring
| Step | Reactants | Reagents | Product | Reference |
| 1. Oximation | Ketone | Hydroxylamine hydrochloride, Sodium acetate | Oxime | mdpi.comusf.edu |
| 2. Tosylation | Oxime | Tosyl chloride, Pyridine, DMAP | Tosyl oxime | mdpi.comusf.edu |
| 3. Diaziridine Formation | Tosyl oxime | Liquid ammonia | Diaziridine | mdpi.comusf.edu |
| 4. Oxidation | Diaziridine | Silver(I) oxide or Iodine/Triethylamine | Diazirine | mdpi.comresearchgate.net |
Multistep Syntheses from Substituted Pyridines
The synthesis of diazirinylpyridines can also be approached by starting with a pre-functionalized pyridine ring. This allows for the introduction of the diazirine moiety at a specific position. A modular approach for synthesizing highly substituted pyridines has been developed, which involves a cascade reaction. organic-chemistry.org This method utilizes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to a 3-azatriene intermediate that undergoes electrocyclization and air oxidation to form the pyridine ring. organic-chemistry.org
Another strategy involves the modification of existing substituted pyridines. For example, a 5-bromopyridyl compound can be used as a starting material. nih.gov The synthesis of 3-trifluoromethyl-diazirinyl pyridine began with the silyl (B83357) protection of the alcohol group on 5-bromo-2-methylpyridine, followed by lithiation and reaction with methyl trifluoroacetate (B77799) to yield a ketone. usf.edunih.gov This ketone then follows the conventional route of oximation, tosylation, diaziridine formation, and oxidation to produce the final diazirinylpyridine. usf.edunih.gov
Functionalization and Derivatization Routes of Diazirinylpyridines
Once the diazirinylpyridine core is synthesized, it can be further modified to attach various functional groups, ligands, or pharmacophores, enhancing its utility in specific applications.
Esterification and Amide Formation
Carboxylic acid derivatives of diazirinylpyridines are versatile intermediates for further functionalization. The carboxylic acid can be converted to an ester through Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org This reaction is reversible. libretexts.org Similarly, amides can be formed by reacting the carboxylic acid with an amine. libretexts.orgchemistrysteps.com The direct conversion of a carboxylic acid to an amide can be challenging and may require high temperatures. libretexts.org A more efficient method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. chemistrysteps.com These esterification and amidation reactions allow for the introduction of a wide range of molecular fragments onto the diazirinylpyridine scaffold. researchgate.netorganic-chemistry.org
Attachment to Ligands and Pharmacophores
The true power of diazirinylpyridines lies in their ability to be attached to biologically active molecules, or pharmacophores, to create photoaffinity probes. nih.govnih.gov3ds.com These probes can be used to identify and study the interactions between ligands and their biological targets, such as receptors and enzymes. wikipedia.orgscielo.org.co For example, a diazirine-containing amino acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine, has been incorporated into peptides. thieme-connect.de The synthesis involves coupling the diazirine-functionalized building block to the peptide using standard solid-phase peptide synthesis techniques. thieme-connect.de The diazirine group acts as a photoactivatable crosslinker, forming a covalent bond with the target protein upon irradiation with UV light. wikipedia.org
Synthesis of Multifunctional Diazirine Building Blocks
To streamline the process of creating diverse photoaffinity probes, multifunctional diazirine building blocks have been developed. researchgate.net These are molecules that contain the diazirine moiety along with one or more reactive functional groups that can be easily coupled to other molecules. For example, a diazirinylpyridine with a carboxylic acid or an amino group serves as a versatile building block. clockss.org The synthesis of these building blocks often follows the general strategies for diazirine formation, with the starting materials already containing the desired functional groups, albeit in a protected form. nih.gov For instance, a bifunctional building block containing both a diazirine and a biotin (B1667282) group can be synthesized, allowing for both photocrosslinking and subsequent detection and enrichment of the labeled proteins. researchgate.net The development of such building blocks simplifies the synthesis of complex photoaffinity probes and expands the scope of their applications in chemical biology. researchgate.netnih.gov
Table 2: Examples of Functionalized Diazirinylpyridine Derivatives
| Derivative | Functional Group | Application | Reference |
| 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | Carboxylic acid | Intermediate for further coupling reactions | clockss.org |
| N-(2-Aminoethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide | Amine | Linker for attaching to other molecules | clockss.org |
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine | Amino acid | Incorporation into peptides for photoaffinity labeling | thieme-connect.de |
| Biotinylated diazirinylpyridine | Biotin | Photoaffinity labeling and protein enrichment | researchgate.net |
Integration of Alkyne Moieties
The introduction of a terminal alkyne group onto the diazirine scaffold creates a trifunctional chemical probe, featuring a photoreactive group (diazirine), a bioorthogonal handle (alkyne), and a point of attachment. This "all-in-one" design is highly valuable for photoaffinity labeling experiments coupled with subsequent analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
A general strategy for synthesizing alkyne-containing diazirines involves starting with a precursor that already contains the alkyne functionality. For instance, 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid for linker attachment. wustl.edu This approach allows for the covalent modification of a biological target upon UV irradiation, with the alkyne handle available for downstream applications. wustl.edu
The synthesis of a bifunctional probe containing both a diazirine and an alkyne group directly on an inhibitor backbone has also been described, minimizing structural alterations to the parent molecule. clockss.org
Table 1: Synthesis of Alkyne-Containing Diazirine Derivatives
| Starting Material | Key Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 4-Pentynoic acid | Weinreb amide formation, Normant reagent, Jones oxidation, NH3/HOSA, I2/Et3N | Minimalist diazirine-alkyne photo-cross-linker | 36% overall yield, two chromatographic purifications. | researchgate.net |
| Substituted Benzaldehyde | Multi-step synthesis including diazirine formation and alkyne introduction | TPDYNE reagents | Alkyne placed on the aromatic ring of the TPD group. | nih.gov |
| 3-Bromoanisole | n-BuLi, methyl trifluoroacetate, hydroxylamine HCl, tosyl chloride, liquid NH3, Ag2O | Trifluoromethyl-aryl diazirine with alkyne handle | Multi-step synthesis to incorporate diazirine and alkyne. | clockss.org |
Introduction of Additional Reactive Handles
Beyond alkynes, other reactive groups can be incorporated into diazirine-containing molecules to expand their utility. These handles can include carboxylic acids, amines, and alkyl halides, which allow for conjugation to a variety of molecules through standard coupling chemistries.
For example, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a widely used reagent that provides a carboxylic acid handle for amide bond formation with amine-containing ligands or biomolecules. uq.edu.au This compound can be synthesized from the corresponding benzyl (B1604629) alcohol via oxidation with potassium permanganate. uq.edu.au The carboxylic acid can then be activated, for example with EDC/NHS, for coupling to amines. uq.edu.au
Similarly, diazirine derivatives with amino groups can be prepared, offering a nucleophilic handle for reaction with electrophiles. An example is the synthesis of a diazirine with an amino group as a connective part, which was designed for photoaffinity labeling. The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide also demonstrates the introduction of a sulfonamide group. rsc.org
Furthermore, the synthesis of an alkyl iodide derivative of a diazirine probe has been reported, providing a handle for alkylation reactions. researchgate.net This was achieved by converting a hydroxyl group on the diazirine-containing intermediate to an iodide using iodine, triphenylphosphine, and imidazole. researchgate.net
Table 2: Diazirine Derivatives with Various Reactive Handles
| Reactive Handle | Example Compound | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|---|
| Carboxylic Acid | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Oxidation of the corresponding benzyl alcohol. | Amide bond formation with amines. | uq.edu.au |
| Amine | N-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoyl]ethylenediamine | Deprotection of a Boc-protected amine precursor. | Reaction with electrophiles. | |
| Alkyl Iodide | Alkyl iodide derivative of a diazirine-alkyne probe | Conversion of a hydroxyl group using I2/PPh3/imidazole. | Alkylation of nucleophiles. | researchgate.net |
| Sulfonyl Chloride | 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl chloride | Diazotization of the corresponding aniline (B41778) followed by reaction with SO2/CuCl. | Formation of sulfonamides. | rsc.org |
Automated Synthesis Approaches for Diazirine Compounds
The demand for diverse libraries of chemical probes for high-throughput screening has driven the development of automated synthesis platforms. These systems offer advantages in terms of reproducibility, speed, and the ability to handle hazardous reagents.
Automated peptide synthesizers are commonly used to incorporate diazirine-containing unnatural amino acids into peptides. For example, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid can be coupled to a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. rsc.org The condensation can be performed using reagents like HBTU and HOBt. rsc.org The synthesis is typically conducted in the dark following the introduction of the photosensitive diazirine moiety to prevent its premature decomposition. rsc.org
More advanced robotic platforms have been developed for the continuous production of diazirine compounds. One such system utilizes microfluidic channels for precise temperature control during the key reaction steps: oximation, tosylation, diaziridine formation, and oxidation. uq.edu.au This automated flow chemistry setup allows for the safe and efficient synthesis of compounds like 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. uq.edu.au
Stereocontrolled Synthesis of Diazirine-Containing Intermediates
The stereochemistry of a chemical probe can be critical for its biological activity and target selectivity. Therefore, methods for the stereocontrolled synthesis of diazirine-containing molecules are of significant interest.
The asymmetric synthesis of 4-(3-trifluoromethyl)-diazirinyl-L-phenylalanine derivatives has been reported. researchgate.net One approach involves the use of a chiral auxiliary to control the stereochemistry during the synthesis of the amino acid backbone, followed by the introduction of the diazirine group. researchgate.net A one-pot reaction for the conversion of a precursor to the diazirinyl phenylalanine derivative without racemization has also been developed. researchgate.net The stereocontrolled Friedel-Crafts benzoylation of chiral phenylalanine derivatives has also been described as a method to produce photoreactive amino acids.
While not directly involving 4-(3H-Diazirin-3-yl)pyridine, the principles of stereocontrolled synthesis developed for other diazirine-containing building blocks, such as phenylalanine derivatives, are applicable to the synthesis of chiral pyridine-based probes. The synthesis of enantiomerically pure diazirine-containing compounds often relies on established methods for asymmetric synthesis, followed by the robust chemistries for diazirine formation.
Photochemical Transformations and Reaction Mechanisms of Diazirinylpyridines
UV-Induced Photolysis and Carbene Generation
The primary photochemical event for 4-(3H-Diazirin-3-yl)pyridine is its decomposition under UV light. This process involves the cleavage of the C-N and N=N bonds within the diazirine ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive carbene species, 4-pyridylcarbene. wikipedia.org This transformation is the cornerstone of diazirine chemistry, providing a clean and efficient method for generating carbenes under controlled conditions.
The efficiency of carbene generation from diazirines is a critical parameter, often quantified by the quantum yield—the number of molecules undergoing a specific event (in this case, carbene formation) for each photon absorbed. The photolysis of diazirines is known to be a rapid process. researchgate.net
Research comparing heteroaromatic diazirines, such as those containing pyridine (B92270) and pyrimidine (B1678525) rings, with conventional trifluoromethyl-aryldiazirines has shown that the presence of the electron-withdrawing heteroaromatic ring does not negatively impact the photoreactive efficiency. nih.gov For instance, the photoreactive kinetics of a 3-trifluoromethyl-diazirinyl pyridine were found to be comparable to those of (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol when photolyzed in a deuterated methanol (B129727) solution. nih.gov This indicates that the fundamental process of nitrogen extrusion to yield a carbene proceeds with similar effectiveness. The photolysis of 3-trifluoromethyl-3-phenyldiazirine (TPD), a related aryl diazirine, upon irradiation near 350 nm, results in a 65% yield of the corresponding carbene. researchgate.net
| Product | Yield (%) |
|---|---|
| Carbene | 65 |
| Diazo Isomer | 35 |
The wavelength of the incident UV light is a crucial factor that can influence the outcome of photochemical reactions. mdpi.comdntb.gov.ua For diazirines, irradiation is typically carried out in the near-UV region (340-360 nm), which corresponds to the n→π* transition of the N=N double bond. researchgate.netnih.gov This specific energy input is sufficient to induce the decomposition of the diazirine ring into a carbene and nitrogen gas. wikipedia.org
The dependence of photochemical reactions on the excitation wavelength is a known phenomenon, although often overlooked. mdpi.comdntb.gov.ua Different excitation wavelengths can populate different vibrational levels of an excited state, potentially opening up competing reaction pathways or altering the efficiency of a primary pathway. nih.gov While specific studies detailing the wavelength-dependent quantum yield for this compound are not extensively documented in the provided context, the general principle holds that the efficiency of carbene formation can be wavelength-dependent. researchgate.net For example, in some systems, irradiation at different wavelengths can alter the ratio of products formed. nih.gov Broad wavelength activation has been suggested as a method to limit the formation of the diazoalkane intermediate, thereby favoring the carbene pathway. researchgate.net
Carbene Reactivity and Insertion Mechanisms
Once generated, the 4-pyridylcarbene is a highly reactive, electron-deficient species that readily engages in a variety of chemical transformations. Its primary mode of reaction involves insertion into covalent single bonds, a process that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
The high reactivity of carbenes allows them to insert into a wide range of X-H bonds, including C-H, N-H, and O-H bonds. wikipedia.orgresearchgate.net This reactivity is a hallmark of carbene chemistry and is exploited in various synthetic applications.
O-H Insertion: In the presence of alcohols such as methanol, the photogenerated carbene readily inserts into the O-H bond. For example, photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol resulted in a greater than 95% yield of the formal O-H insertion product. researchgate.net
C-H Insertion: In hydrocarbon solvents like cyclohexane, the carbene can insert into C-H bonds. At a diazirine concentration of 15 mM, the C-H insertion product was obtained in at least a 50% yield. researchgate.net
N-H Insertion: The carbene also reacts with N-H bonds found in amines and amides. Rhodium(II) catalysts can efficiently mediate the N-H insertion of pyridyl carbenes into various N-H containing compounds, including anilines, amides, and aliphatic amines, to produce picolylamine derivatives. nih.gov
These insertion reactions provide a direct method for functionalizing molecules that possess these common chemical bonds. nih.gov
The selectivity of carbene insertion reactions can vary significantly depending on the nature of the carbene and the reaction conditions. Simple, highly reactive carbenes, such as methylene (B1212753) generated from the photolysis of diazirine, tend to be highly unselective. researchgate.net They react indiscriminately with various types of C-H bonds, making them useful for general surface labeling or footprinting studies but less suitable for targeted synthesis. researchgate.net
However, the selectivity of carbene insertion can be dramatically enhanced through the use of transition metal catalysts. wikipedia.org Dirhodium(II) carboxylates, for instance, are particularly effective at catalyzing and controlling the insertion reactions of carbenes derived from diazo compounds (which are isomers of diazirines). wikipedia.orgprinceton.edu These catalysts form a transient metal-carbene complex, which is less reactive and more selective than the free carbene. This allows for preferential insertion into electronically activated or sterically accessible C-H bonds over others. For example, in a dirhodium tetraacetate-catalyzed reaction with hexane, insertion occurs with a clear preference for methylene C-H bonds over methyl C-H bonds. wikipedia.org While this example uses a diazo precursor, the principle of using transition metals to temper carbene reactivity and impart selectivity is broadly applicable in carbene chemistry.
| Position of C-H Bond | Product Yield (%) |
|---|---|
| Methyl (Primary) | 1 |
| Alpha-Methylene (Secondary) | 63 |
| Beta-Methylene (Secondary) | 33 |
Formation and Reactivity of Diazo Isomers
In addition to forming a carbene, the photolysis of a diazirine can also lead to the formation of its corresponding linear diazo isomer. researchgate.netresearchgate.net This occurs through the cleavage of a single C-N bond and rearrangement. For this compound, this isomerization would yield 4-(diazomethyl)pyridine.
The resulting diazo compound is typically much more stable and less photolabile than the parent diazirine. researchgate.net While diazo compounds themselves can be photolyzed to generate carbenes, they often require different conditions or are simply unreactive under the conditions used for diazirine photolysis. researchgate.net Therefore, in the context of photochemical transformations of diazirinylpyridines, the formation of the diazo isomer is often considered a non-productive side reaction that traps the reactive species in a more stable form.
Kinetics of Diazo Isomerization and Carbene Regeneration
The concept of "carbene regeneration" from the diazo isomer is more accurately described as the subsequent photolysis of the diazo compound. The diazo isomer itself is a photoactive species, and upon irradiation, it can also eliminate N₂ to generate the same carbene intermediate. However, the diazo isomers of trifluoromethyl-aryldiazirines are known to be significantly less photolabile than the parent diazirines. researchgate.net This means they require more prolonged or intense irradiation to generate the carbene, which can be a factor in experimental design. The stability of the diazo isomer also means it can persist in the reaction mixture, leading to other, non-photochemical reactions.
Table 1: Photolysis Product Distribution for 3-Trifluoromethyl-3-phenyldiazirine (TPD) at ~350 nm
| Photoproduct | Yield |
|---|---|
| Carbene | ~65% |
| Diazo Isomer | ~35% |
Data extrapolated from studies on TPD, a close analog of this compound. researchgate.net
Implications for Non-Specific Labeling and Pseudo-labeling
The formation of the diazo isomer as a stable intermediate has significant consequences for the specificity of labeling studies. Unlike the short-lived and highly reactive carbene, which reacts almost instantaneously with its immediate surroundings upon photo-generation, the diazo compound can have a longer lifetime in the reaction medium. This persistence allows it to diffuse away from the intended target site, potentially leading to non-specific labeling of other molecules.
Furthermore, diazo compounds are known to act as alkylating agents, capable of reacting with nucleophiles in the absence of light. This "dark" reaction can lead to what is known as pseudo-labeling, where covalent modification of a target occurs without photoactivation. This can be a significant source of false-positive results in photoaffinity labeling experiments. The reactivity of the diazo intermediate as an electrophile is a critical consideration; it has been noted that the trifluoromethyl group in TPD reduces the electrophilicity of its corresponding diazo isomer. This suggests that the non-fluorinated diazo isomer of this compound may be more susceptible to nucleophilic attack, potentially increasing the risk of pseudo-labeling.
Stability Profiles under Ambient Light and Chemical Conditions
The stability of diazirine-containing probes is a critical factor for their synthesis, storage, and application. The strained nature of the diazirine ring makes these compounds susceptible to decomposition under various conditions.
Studies on trifluoromethyl-aryldiazirines have demonstrated that replacing the phenyl ring with an electron-withdrawing pyridine ring enhances the stability of the diazirine moiety to ambient light. This stabilizing effect is attributed to the electron-withdrawing nature of the pyridine ring, which helps to delocalize electron density away from the strained three-membered ring. Consequently, pyridyl-substituted diazirines are less prone to spontaneous decomposition upon exposure to incidental light, which is a significant advantage during experimental manipulations.
In the absence of light, trifluoromethyl-aryldiazirines exhibit considerable chemical stability. For instance, TPD has been shown to be stable in 1 M acid or base and at temperatures as high as 75°C for at least 30 minutes. researchgate.net The corresponding diazo isomer also demonstrates significant stability, being stable in 0.1 M acetic acid for at least 12 hours. researchgate.net This general stability profile is expected to be similar for this compound, making it a robust photo-labeling agent under a range of experimental conditions, provided it is protected from light.
Table 2: Stability of 3-Trifluoromethyl-3-phenyldiazirine (TPD) under Various Conditions (in the dark)
| Condition | Duration | Stability |
|---|---|---|
| 1 M Acid | 30 minutes | Stable |
| 1 M Base | 30 minutes | Stable |
| 75°C | 30 minutes | Stable |
| Diazo Isomer Stability | ||
| 0.1 M Acetic Acid | 12 hours | Stable |
Data for TPD, an analog of this compound. researchgate.net
Applications in Chemical Biology and Proteomics
Photoaffinity Labeling (PAL) for Biomolecular Interaction Profiling
Photoaffinity labeling (PAL) is a powerful technique that leverages photoreactive groups like diazirines to covalently link a molecule of interest (e.g., a ligand, drug, or metabolite) to its biological targets. nih.govresearchgate.net This method transforms transient, non-covalent interactions into stable, covalent complexes, which facilitates their isolation and identification. mdpi.comresearchgate.net Diazirines have become the "gold standard" for PAL due to their small size, chemical stability in the dark, and the high reactivity of the photogenerated carbene, which ensures efficient crosslinking. nih.govsemanticscholar.org
Identification of Ligand-Binding Sites on Target Proteins
A crucial step in drug discovery and molecular biology is identifying the precise location where a ligand binds to its protein target. mdpi.commdpi.com By incorporating 4-(3H-diazirin-3-yl)pyridine into a ligand, a photoactive probe is created. When this probe binds to its target protein, subsequent UV irradiation triggers the formation of the carbene, which covalently attaches the probe to the amino acid residues within the binding pocket. nih.govbldpharm.com
The resulting covalent protein-ligand complex can then be analyzed using mass spectrometry-based proteomic workflows. Through enzymatic digestion of the complex followed by mass analysis, the exact amino acid residues that are modified by the probe can be identified. This information provides a high-resolution map of the ligand-binding site, offering invaluable insights for structure-based drug design and understanding the mechanism of action. bldpharm.commdpi.com
| Probe Type | Target Class | Objective | Research Finding |
| Diazirine-labeled natural product | Kinases, Receptors | Map binding site hotspots | Provided distance restraints for interpreting binding site maps. bldpharm.com |
| Diazirine-containing fragments | RNA | Identify fragment binding sites | Demonstrated successful crosslinking to RNA targets for subsequent isolation. researchgate.net |
| Diazirine-modified inhibitors | Enzymes | Identify active site residues | Covalent modification of active site residues confirmed the binding mode of the inhibitor. mdpi.comnih.gov |
Characterization of Protein-Protein and Protein-Ligand Interactions
Understanding the complex web of protein-protein and protein-ligand interactions is fundamental to deciphering cellular function. mdpi.commdpi.com Many of these interactions are transient and of low affinity, making them difficult to study with traditional biochemical methods. PAL with diazirine-based probes provides a way to "capture" these fleeting interactions in real-time. nih.govnih.gov
By designing a probe based on a known protein or ligand, researchers can identify its direct interaction partners within a complex biological sample, such as a cell lysate or even a living cell. nih.gov After photo-crosslinking, the resulting covalent complexes can be enriched (often using a reporter tag like biotin (B1667282), which is also part of the probe) and the unknown interacting partners identified by mass spectrometry. nih.govbldpharm.com This approach has been widely used to validate predicted interactions, discover novel binding partners, and map out interaction networks. iris-biotech.denih.gov
Chemical Probes for Cellular Processes and Signaling Pathways
The application of this compound extends to the creation of chemical probes designed to investigate dynamic cellular events. nih.gov These probes can be used to interrogate cellular processes in their native context, providing a snapshot of molecular interactions at a specific moment.
Tracking Protein Localization and Dynamics in Living Systems
By combining the photoreactive diazirine group with a reporter tag, such as a fluorophore, researchers can develop probes to track proteins within living cells. After introducing the probe to the cells and allowing it to bind to its target, a pulse of UV light can be used to covalently attach it. The subsequent movement and localization of the now-fluorescently-labeled target protein can be monitored over time using advanced microscopy techniques. This method helps to understand how a protein's function is regulated by its subcellular location and how this changes in response to various stimuli.
Elucidation of Cellular Signaling Pathways and Disease Mechanisms
Cellular signaling pathways are complex networks of interacting proteins that control most cellular activities. Dysregulation of these pathways is often a hallmark of disease. researchgate.net Diazirine-based chemical probes are powerful tools for mapping these pathways. nih.gov For instance, a probe designed from a drug molecule can be used to identify all the proteins it interacts with in a cell (the "interactome"). This can confirm its intended target and reveal unintended "off-targets," which may be responsible for side effects or could represent new therapeutic opportunities. By identifying the binding partners of key signaling proteins, researchers can piece together signaling cascades and better understand the molecular basis of diseases. nih.gov
Application in Protein Footprinting and Crosslinking
The high reactivity and small size of the diazirine group make it an excellent tool for protein crosslinking and structural studies. nih.govresearchgate.net Crosslinking experiments are used to identify proteins that are in close proximity within a larger complex. iris-biotech.deresearchgate.net Upon photoactivation, the carbene generated from a diazirine-containing molecule will react with any nearby protein, effectively "stitching" the components of a protein complex together.
Protein footprinting is a technique used to map the surface of a protein that is involved in an interaction. A small, diazirine-containing probe can be used to label the solvent-exposed surfaces of a protein. When that protein binds to another molecule (a ligand or another protein), the binding interface becomes protected and is no longer labeled by the probe. By comparing the labeling pattern of the protein in its free and bound states, the specific regions involved in the interaction can be identified.
| Photoreactive Group | Advantages | Disadvantages |
| Diazirine | Very small size; highly reactive carbene; inserts into C-H bonds; requires shorter irradiation time. nih.govnih.govresearchgate.net | Synthesis can be complex; carbene can be quenched by water. mdpi.com |
| Benzophenone | Chemically robust; less prone to intramolecular reactions. | Larger size can cause steric hindrance; requires longer irradiation; lower C-H insertion efficiency. nih.gov |
| Aryl Azide | Relatively easy to synthesize. | Larger size; photogenerated nitrene can rearrange into less reactive species; sensitive to thiols. nih.gov |
Development of Photoreactive Amino Acid Derivatives for Peptide and Protein Labeling
The site-specific incorporation of photoreactive amino acid derivatives into peptides and proteins is a powerful strategy for mapping protein interactions and structures. These unnatural amino acids, when integrated into a protein's primary sequence, can be activated by UV light to form covalent crosslinks with adjacent molecules in their native environment. nih.gov Diazirine-containing amino acids are particularly advantageous due to the small size of the diazirine group, which minimizes perturbation of the protein's structure and function. iris-biotech.deiris-biotech.de
The synthesis of photoreactive amino acid derivatives often involves the coupling of a diazirine-containing moiety to an amino acid scaffold. While direct synthesis using this compound is not extensively documented in publicly available literature, the principles can be inferred from the synthesis of similar compounds, such as those based on trifluoromethyl-phenyldiazirine (TPD) and other heteroaromatic diazirines. nih.gov For instance, a common approach involves the modification of an amino acid side chain with a photoreactive group.
The development of pyridyl- and pyrimidyl-substituted 3-trifluoromethyl-diazirines has highlighted the benefits of incorporating heteroaromatic rings. nih.gov These compounds have been shown to possess greater stability under ambient light and enhanced aqueous solubility compared to their phenyl-based counterparts. nih.gov These properties are highly desirable for biological applications, as they facilitate handling and improve the compatibility of the probes with aqueous biological systems.
The general mechanism for using photoreactive amino acid derivatives involves the following steps:
Incorporation: The photoreactive amino acid is incorporated into a peptide or protein, either through chemical synthesis or by utilizing the cell's translational machinery. nih.goviris-biotech.de
Interaction: The modified protein is allowed to interact with its binding partners within a biological system.
Photoactivation: The system is irradiated with UV light (typically around 350-365 nm), which triggers the diazirine ring to release nitrogen gas and form a highly reactive carbene. researchgate.netcreative-proteomics.com
Covalent Crosslinking: The carbene intermediate rapidly reacts with neighboring molecules, forming a stable covalent bond and "trapping" the interaction. nih.gov
Analysis: The crosslinked complexes can then be isolated and analyzed using techniques such as mass spectrometry to identify the interacting partners and the site of interaction.
Table 1: Comparison of Properties of Diazirine Scaffolds for Photoreactive Probes This table is generated based on data from analogous compounds to illustrate the potential characteristics of this compound.
| Feature | Trifluoromethyl-Phenyldiazirine (TPD) | Pyridyl-Trifluoromethyl-Diazirine | Potential for this compound |
|---|---|---|---|
| Photoreactive Group | Trifluoromethyl-phenyldiazirine | Pyridyl-trifluoromethyl-diazirine | Pyridyl-diazirine |
| Activation Wavelength | ~365 nm | ~365 nm | Expected ~350-370 nm |
| Reactive Intermediate | Carbene | Carbene | Carbene |
| Aqueous Solubility | Lower | Higher nih.gov | Expected to be higher than TPD |
| Stability | Moderate | Higher under ambient light nih.gov | Potentially enhanced stability |
Advancements in Proteomic Analysis via Diazirine-Based Probes
Diazirine-based probes have become indispensable tools in chemical proteomics for the system-wide analysis of protein interactions and functions. These probes are designed to mimic a molecule of interest (e.g., a drug, a metabolite, or a peptide) and are equipped with a diazirine moiety for photo-crosslinking and often a reporter tag (e.g., a biotin or a fluorescent dye) for enrichment and detection.
The application of heteroaromatic diazirines, such as pyridyl-diazirines, in proteomic probes offers significant advantages. Their enhanced water solubility allows for more effective use in aqueous cellular environments, and their increased stability can reduce non-specific labeling. nih.gov The general workflow for a proteomic experiment using a diazirine-based probe is as follows:
Probe Incubation: The photoreactive probe is introduced to a biological sample (e.g., cell lysate or live cells) where it can interact with its target proteins.
UV Irradiation: The sample is exposed to UV light to activate the diazirine and induce covalent crosslinking between the probe and its binding partners.
Enrichment: The crosslinked probe-protein complexes are enriched from the complex biological mixture using the reporter tag. For example, a biotinylated probe can be captured using streptavidin-coated beads.
Identification: The enriched proteins are then identified and quantified using mass spectrometry-based proteomic techniques.
This approach, known as photoaffinity labeling (PAL), has been successfully used to:
Identify the protein targets of small molecule drugs.
Map the binding sites of ligands on their receptors.
Characterize protein-protein interaction networks.
Study the interactions of proteins with other biomolecules like nucleic acids and lipids.
The development of novel diazirine structures, including those with heteroaromatic rings like pyridine (B92270), continues to advance the field of chemical proteomics by providing more efficient and versatile tools for exploring the proteome. nih.gov
Table 2: Key Research Findings on Heteroaromatic Diazirine Probes
| Research Finding | Significance for Proteomics | Reference |
|---|---|---|
| Pyridyl- and pyrimidyl-substituted trifluoromethyl-diazirines exhibit enhanced aqueous solubility and stability under ambient light compared to TPD. | Improved probe performance in biological systems, reducing the need for organic co-solvents and minimizing probe degradation. | nih.gov |
| Heteroaromatic diazirines can be synthesized and incorporated into various molecular scaffolds. | Enables the creation of a diverse range of photoreactive probes for targeting different classes of biomolecules. | nih.gov |
| Trifluoromethyldiazirine photophores are small, stable, and generate highly reactive carbenes upon irradiation at longer wavelengths (~365 nm). | Minimizes perturbation to the system under study and reduces potential photodamage to biomolecules. | nih.gov |
Applications in Materials Science and Polymer Chemistry
Integration of Diazirinylpyridine into Light-Responsive Materials
The incorporation of diazirinylpyridine moieties into materials imparts photo-responsive characteristics, allowing for the precise spatial and temporal control of material properties through the application of light. Upon irradiation with UV light, typically around 350 nm, the diazirine ring loses a molecule of nitrogen (N₂) to form a highly reactive carbene intermediate. This carbene can then undergo a variety of reactions, most notably insertion into C-H, O-H, and N-H bonds, without the need for specific functional groups on the target material. nih.govresearchgate.net
The pyridine (B92270) component of 4-(3H-Diazirin-3-yl)pyridine offers additional functionalities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influence the polarity of the material, and coordinate with metal ions. This allows for the design of light-responsive materials with tunable properties. For instance, polymers containing pyridine units have been shown to exhibit pH-responsive fluorescence, a property that can be combined with the photocrosslinking ability of the diazirine group to create multi-stimuli-responsive systems. nih.gov
Research on heteroaromatic diazirines, such as pyridyl and pyrimidyl-substituted trifluoromethyl-diazirines, has demonstrated their potential in creating functional materials. Studies comparing these heteroaromatic diazirines to the more common (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol have shown that the presence of the electron-withdrawing pyridine ring does not negatively affect the photoreactive efficiency of the diazirine group in generating carbenes. nih.gov This suggests that this compound would exhibit similar photochemical reactivity, making it a suitable candidate for integration into a wide array of light-responsive materials. nih.gov
Photocrosslinking of Polymers via Carbene Insertion
A primary application of this compound in polymer chemistry is as a photocrosslinking agent. Crosslinking is a critical process for enhancing the mechanical, thermal, and chemical stability of polymeric materials. Traditional crosslinking methods often require high temperatures or the use of radical initiators, which can be harsh and non-specific. Diazirine-based photocrosslinking offers a milder and more controlled alternative. digitellinc.com
Upon photoactivation, the carbene generated from this compound can readily insert into the C-H bonds that are abundant in most polymer backbones. digitellinc.com This creates covalent bonds between polymer chains, forming a three-dimensional network. This process is highly efficient and can be performed at ambient temperatures, preserving the integrity of sensitive substrates. The use of diazirine-containing polymers has been shown to effectively crosslink unfunctionalized commodity polymers, converting thermoplastics into elastomers or thermosets with improved properties. researchgate.net
The versatility of this approach is a key advantage. Diazirine moieties can be incorporated into polymers as side chains, allowing for "on-demand" crosslinking when exposed to light. digitellinc.com This enables the fabrication of complex structures and patterns. For example, materials containing diazirines can be patterned using photolithography, where only the light-exposed regions become crosslinked and insoluble. This technique is valuable in the creation of microelectronics, sensors, and biomedical devices.
Development of Smart Materials and Coatings with Diazirine Moieties
The integration of this compound and its derivatives is instrumental in the development of "smart" materials and coatings that can respond to external stimuli. mdpi.com Smart materials are designed to change their properties in a controlled way in response to triggers such as light, pH, or temperature. mdpi.com The photocrosslinking ability of the diazirine moiety provides a mechanism to permanently alter the structure and properties of a material in response to a light signal.
For example, a coating containing this compound could be applied as a liquid and then solidified in place by exposure to UV light, forming a durable, crosslinked protective layer. This is particularly useful for coating complex shapes or heat-sensitive substrates. Furthermore, the pyridine functionality can be exploited to introduce additional "smart" behaviors. The basic nitrogen atom of the pyridine ring can be protonated at low pH, which can alter the solubility, swelling, or optical properties of the material. nih.gov This could be used to create coatings that respond to changes in their chemical environment.
The development of such materials is of great interest for a variety of applications, including self-healing materials, controlled-release drug delivery systems, and sensors. mdpi.com By combining the light-activated covalent bonding of the diazirine with the environmental sensitivity of the pyridine ring, researchers can design sophisticated materials with multiple functionalities.
Green Chemistry Approaches in Diazirine-Functionalized Materials
In recent years, there has been a growing emphasis on developing chemical processes that are more environmentally friendly. The use of this compound in materials science aligns with several principles of green chemistry. Photochemical reactions, like the activation of diazirines, can often be carried out under mild conditions, at room temperature, and without the need for harsh reagents or catalysts. This reduces energy consumption and the generation of hazardous byproducts.
A significant challenge in the application of many organic functional molecules, including some diazirine derivatives like (3-trifluoromethyl)phenyldiazirine (TPD), is their poor solubility in water. This often necessitates the use of volatile organic solvents, which are a major source of environmental pollution. A key advantage of incorporating a pyridine ring is the potential for increased water solubility. nih.gov The nitrogen atom in the pyridine ring can be protonated to form a pyridinium (B92312) salt, which is significantly more water-soluble.
A comparative study of pyridyl- and pyrimidyl-substituted diazirines with a conventional phenyl-based diazirine demonstrated a dramatic increase in aqueous solubility. nih.gov This enhanced solubility allows for reactions to be conducted in aqueous media, a much greener alternative to organic solvents. This is particularly beneficial in biological applications and in the manufacturing of materials where the use of organic solvents is undesirable.
| Compound | pH | Aqueous Solubility (µg/mL) | Fold Increase vs. Compound 13 |
| (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (13) | 7.4 | 11.2 | 1 |
| 3-(5-(Hydroxymethyl)pyridin-3-yl)-3-(trifluoromethyl)-3H-diazirine (11) | 7.4 | 1180 | ~105 |
| (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (13) | 5.0 | 10.9 | 1 |
| 3-(5-(Hydroxymethyl)pyridin-3-yl)-3-(trifluoromethyl)-3H-diazirine (11) | 5.0 | 82100 | ~7532 |
| Data sourced from a study on heteroaromatic diazirines, demonstrating the enhanced aqueous solubility of a pyridyl-substituted diazirine (11) compared to a phenyl-substituted analog (13) at neutral and acidic pH. nih.gov |
This data highlights the significant advantage of heteroaromatic diazirines in promoting greener chemical processes by enabling reactions in aqueous solutions.
Advanced Probe Design and Multifunctionalization Strategies
Design Principles for Diazirine-Containing Chemical Probes
The design of effective diazirine-containing chemical probes is guided by several key principles to ensure high specificity and efficiency while minimizing interference with natural biological processes. A fundamental aspect of probe design is to base the structure on the known structure-activity relationships (SAR) of a parent small molecule with established biological activity. nih.gov The goal is to create a probe that maintains the essential binding characteristics of the original molecule, ensuring that it interacts with the same biological targets.
Key design considerations include:
Minimal Perturbation : The probe's structure should diverge as little as possible from the parent compound to avoid altering its physicochemical properties or biological interactions. nih.govresearchgate.net Diazirines are particularly advantageous due to their small size, which reduces the likelihood of steric hindrance at the binding site. researchgate.netiris-biotech.de The placement of the diazirine moiety is critical; a "nested" position within the pharmacophore is ideal as it confers minimal structural perturbation, whereas an "appended" position can distance the reactive carbene from the binding partner, potentially leading to lower labeling efficiency. nih.gov
Component-Based Structure : Probes are typically constructed with three main components: a molecular recognition group to engage the target, a reactive group (the diazirine) to form a covalent bond, and a reporter group or handle for detection and enrichment. rsc.org
Physicochemical Properties : The size and lipophilicity of the probe should be minimized to prevent negative impacts on its function, solubility, and subcellular distribution. researchgate.net
Systematic evaluations of different probe structures are crucial, as the tag itself can have a profound effect on the proteomic profiles observed. nih.gov
Combinatorial Approaches for Probe Optimization
Optimizing the performance of a chemical probe often requires the synthesis and screening of multiple analogs. sigmaaldrich.com Combinatorial chemistry provides a powerful framework for generating libraries of probes to identify the most effective structures for a given biological question.
Trifunctional building blocks are particularly amenable to combinatorial strategies. sigmaaldrich.com These scaffolds contain a connectivity group, a reactive group (diazirine), and a bioorthogonal handle. By using building blocks with similar connectivity groups, a single bioactive molecule can be rapidly functionalized into a diverse library of potential probes. sigmaaldrich.com This approach allows for the systematic variation of linker length, photoreactive group placement, and reporter handle to fine-tune the probe's properties.
An example of a combinatorial approach involved the preparation and testing of a library of 1,3-disubstituted 2-propanols to identify small molecule inhibitors of β-secretase (BACE-1). usf.edu Similarly, systematic evaluations of various "fully-functionalized" (FF) tags, where the photoreactive group, enrichment handle, and conjugation site are integrated into one modular unit, have demonstrated that the tag's structure significantly influences which proteins are labeled. nih.govrsc.org These studies underscore the importance of screening a panel of probes to find the optimal design for a specific application.
Integration with Click Chemistry Modalities
The integration of diazirine photolabels with click chemistry has become a cornerstone of modern chemical proteomics. nih.govnih.gov This powerful combination allows for a two-step "tandem" strategy: first, the diazirine probe covalently crosslinks to its binding partners upon UV irradiation, and second, a reporter tag is attached to the probe-protein conjugate using a bioorthogonal click reaction. nih.govnih.gov
The most commonly used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov In this setup, the diazirine probe is synthesized with a terminal alkyne handle. nih.govbldpharm.com After photocrosslinking and cell lysis, an azide-containing reporter tag (such as a fluorophore or biotin) is "clicked" onto the alkyne handle of the probe-labeled proteins. nih.gov A major advantage of this post-labeling conjugation is that it avoids the use of bulky reporter groups on the initial probe, which could otherwise interfere with the probe's interaction with its target protein. nih.gov
Trifunctional probes represent a highly modular and efficient design, integrating three essential functionalities into a single chemical entity. nih.govsigmaaldrich.com These probes are designed to streamline the process of target identification and analysis. nih.gov
The three core components are:
A Connectivity Group : For synthetic attachment to a ligand or molecule of interest (e.g., -NH2, -CO2H). sigmaaldrich.com
A Reactive Group : The diazirine moiety, which forms a covalent bond with the target protein upon UV activation. sigmaaldrich.com
A Bioorthogonal Handle : Typically a terminal alkyne, allowing for click-chemistry conjugation to a reporter tag for downstream analysis. sigmaaldrich.com
This "fully-functionalized" design accelerates the development of photoaffinity probes and has been successfully used to identify the targets of drugs, metabolites, and screening hits. rsc.orgnih.gov For example, a trifunctional probe can be used to capture a receptor, after which a biotin (B1667282) tag is attached via click chemistry, enabling affinity purification of the resulting complex using streptavidin. nih.gov
| Component | Function | Example Moiety | Reference |
|---|---|---|---|
| Connectivity Group | Attachment to bioactive molecule | Amine, Carboxylic Acid | sigmaaldrich.com |
| Reactive Group | Covalent capture of target protein | Diazirine | sigmaaldrich.com |
| Bioorthogonal Handle | Conjugation for detection/enrichment | Alkyne | sigmaaldrich.comnih.gov |
Bioorthogonal linkages are essential for the downstream detection, enrichment, and identification of proteins labeled by diazirine probes. nih.govresearchgate.net These chemical reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.
While the copper-catalyzed CuAAC reaction between azides and alkynes is the most popular choice, concerns about the cytotoxicity of the copper catalyst have prompted the development of catalyst-free alternatives. nih.gov An important alternative is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene. nih.gov This reaction is extremely fast and can be performed in living cells without a toxic catalyst, making it highly suitable for in situ proteome profiling and imaging. nih.gov The choice of bioorthogonal linkage depends on the specific requirements of the experiment, balancing factors like reaction kinetics, biocompatibility, and the commercial availability of reagents.
Fluorous Tagging for Enrichment and Purification Strategies in Proteomics
An alternative to biotin-based affinity purification is fluorous tagging. usf.edu In this "fluorous proteomics" strategy, diazirine photolabels are equipped with a perfluorinated tag. usf.edunovartis.com After the probe has covalently labeled its target proteins, the complex mixture is subjected to solid-phase extraction using a fluorous-functionalized stationary phase (e.g., fluorous silica (B1680970) gel). novartis.com The high affinity and specificity of the fluorous-fluorous interaction allow for the selective enrichment of the tagged peptides and proteins. novartis.com
This method offers a distinct mode of separation from traditional bioaffinity techniques. However, a potential challenge is the highly hydrophobic nature of fluorous tags, which can sometimes lead to poor aqueous solubility of the probe or interfere with the ligand-receptor binding affinity. usf.edu Careful design of the probe is therefore necessary to balance the benefits of fluorous enrichment with the need to maintain the probe's biological activity and solubility.
Design of Diazirine Photolabels with Improved Ambient Light Stability
A practical limitation of many diazirine compounds, particularly the widely used 3-trifluoromethyl-3-phenyldiazirine, is their instability under ambient light. usf.edunih.gov The strained three-membered ring of the diazirine can decompose upon exposure to normal laboratory lighting, which complicates synthesis, handling, and storage. usf.edunih.gov
To address this, researchers have developed novel diazirine photolabels with enhanced stability. A successful strategy involves replacing the phenyl ring adjacent to the diazirine with an electron-withdrawing heterocyclic ring, such as a pyridine (B92270) or pyrimidine (B1678525). nih.govrsc.org This modification stabilizes the strained diazirine ring against decomposition by ambient light while preserving its ability to be efficiently activated by UV light (typically around 350 nm) to generate the reactive carbene. nih.gov
Photolabeling studies have confirmed that these ambient-light-stable probes are as efficient at labeling target proteins as their traditional counterparts. nih.govrsc.org An additional benefit of incorporating heterocyclic rings like pyridine is a significant improvement in the aqueous solubility of the photoaffinity label, which is a vital property for biological applications. nih.gov
| Diazirine Type | Key Feature | Advantage | Reference |
|---|---|---|---|
| Conventional (3-trifluoromethyl-3-phenyldiazirine) | Phenyl ring adjacent to diazirine | Well-established, efficient photolabeling | usf.edunih.gov |
| Ambient Light-Stable (e.g., pyridyl-diazirine) | Electron-withdrawing heterocyclic ring (pyridine, pyrimidine) | Increased stability in ambient light, improved aqueous solubility | nih.govrsc.org |
Computational and Theoretical Investigations of Diazirine Reactivity
Quantum Chemical Studies of Carbene Electronic States and Reactivity
Upon photolysis, 4-(3H-diazirin-3-yl)pyridine is expected to extrude nitrogen gas to generate the corresponding 4-pyridylcarbene. The electronic state and subsequent reactivity of this carbene are of paramount interest and can be probed through quantum chemical calculations. Carbenes can exist in either a singlet state, with a pair of non-bonding electrons in the same orbital, or a triplet state, with two unpaired electrons in different orbitals. The energy gap between these states dictates the carbene's reactivity profile.
Density Functional Theory (DFT) calculations on analogous systems, such as those involving pyridine-containing N-heterocyclic carbene (NHC) metal complexes, have provided insights into the electronic structure of pyridyl-based carbenoid species. nih.gov Studies on (iPrCNC)Fe(N2)2, where CNC is a pyridine (B92270) N-heterocyclic dicarbene, have highlighted the redox non-innocent nature of the pyridine chelate. nih.gov DFT calculations on such systems have established that while the ground state may be described as a classical Fe(0) complex, excited states can exhibit significant radical character on the pyridine ring. nih.gov
For the free 4-pyridylcarbene, it is anticipated that the triplet state would be the ground state, a common feature for many aryl carbenes. However, the energy difference between the singlet and triplet states (the singlet-triplet gap) is a critical parameter. A smaller gap can allow for intersystem crossing and reactivity from both states. Computational models can predict this gap, as well as the geometric and electronic structures of both the singlet and triplet species. The electrophilic or nucleophilic character of the carbene, which governs its reaction with other molecules, can also be quantified using computational methods such as Frontier Molecular Orbital (FMO) analysis and calculation of the global electrophilicity index.
Table 1: Representative Calculated Electronic Properties of Pyridyl-Carbene Analogs (Note: Data is representative of typical values for analogous systems and not specific to 4-pyridylcarbene)
| Property | Singlet State | Triplet State | Method |
|---|---|---|---|
| Relative Energy (kcal/mol) | > 0 | 0 | DFT |
| C-N-C Angle (°) | ~110-120 | ~130-140 | DFT |
| HOMO-LUMO Gap (eV) | Lower | Higher | DFT |
Computational Modeling of Diazirine Photolysis Pathways
The conversion of a diazirine to a carbene is initiated by the absorption of UV light, leading to an electronically excited state that subsequently dissociates. Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is instrumental in understanding the mechanistic details of this photolysis process. nih.gov
Theoretical studies on the photolysis of similar small-ring systems, like propylene oxide, have demonstrated the power of DFT and TD-DFT in elucidating reaction pathways. nih.gov Such calculations can map the potential energy surfaces of both the ground and excited states, identifying the key intermediates and transition states involved in the transformation. nih.gov For this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum, identifying the wavelength for maximum absorption that leads to the reactive excited state. nih.gov
The photolysis is believed to proceed via a diradical intermediate upon cleavage of one of the C-N bonds in the excited state. The subsequent steps, including the extrusion of N2, can be modeled to determine the activation energy barriers. nih.gov These computational investigations can reveal whether the reaction proceeds concertedly or stepwise and can provide insights into the dynamics of the reaction on an ultrafast timescale.
Structural Analysis of Diazirine and Diaziridine Motifs
The highly strained three-membered ring of diazirines and their reduced diaziridine counterparts exhibit unique structural parameters that can be accurately determined through computational methods. DFT calculations are frequently employed to optimize the molecular geometry, providing predictions of bond lengths, bond angles, and dihedral angles.
For this compound, the key structural features of interest are the N=N double bond and the C-N single bonds within the diazirine ring, as well as the bond connecting the diazirine carbon to the pyridine ring. Computational studies on related heterocyclic compounds provide expected values for these parameters. For instance, C-C bond lengths in pyridine rings are typically in the range of 1.33–1.39 Å. soton.ac.uk In pyrimidine (B1678525) rings, C-C bond lengths are reported to be between 1.373-1.387 Å and C-N bonds between 1.322-1.353 Å based on X-ray and computational data. researchgate.net The N-N single bond in a related structure was calculated to be 1.42 Å. researchgate.net
These theoretical calculations can be benchmarked against experimental data from X-ray crystallography where available, often showing excellent agreement. researchgate.net Such structural analyses are crucial for understanding the strain energy of the diazirine ring and how it influences the compound's stability and reactivity.
Table 2: Representative Calculated Structural Parameters of Pyridine and Related Heterocycles (Note: This table presents typical bond lengths and angles from computational studies of pyridine and similar heterocyclic systems to provide context for the expected structure of this compound.)
| Parameter | Bond Length (Å) / Angle (°) | Source Compound |
|---|---|---|
| Pyridine C-C Bond Length | 1.33 - 1.39 | Pyridine derivative soton.ac.uk |
| Pyrimidine C-N Bond Length | 1.322 - 1.353 | Pyrimidine derivative researchgate.net |
| Pyridine C-C-C Bond Angle | ~120 | Pyridine derivative soton.ac.uk |
| C-N Bond (Pyridine-Triazole) | 1.464 | 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net |
Prediction of Spectroscopic Properties from Theoretical Calculations
Quantum chemical computations are a powerful tool for predicting various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. These theoretical predictions are invaluable for characterizing novel compounds and for interpreting experimental data.
For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled, often show good agreement with experimental IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Furthermore, as mentioned in section 7.2, TD-DFT is the method of choice for calculating the electronic absorption spectrum, providing information on the λmax values and oscillator strengths of electronic transitions. nih.gov These computational spectroscopic data serve as a "fingerprint" for the molecule, facilitating its identification and characterization.
Future Directions and Emerging Research Areas in Diazirinylpyridine Chemistry
Expanding the Scope of Biological Targets and Systems
The application of 4-(3H-diazirin-3-yl)pyridine and its derivatives as photoaffinity probes has been instrumental in identifying and characterizing protein-ligand interactions. A significant future direction lies in expanding the repertoire of biological targets and systems amenable to study with these tools. Initially employed for well-defined protein targets, research is now moving towards more complex and challenging biological frontiers.
One major area of expansion is the study of membrane proteins, which are notoriously difficult to investigate due to their hydrophobic nature and complex folding. nih.gov Diazirine-based probes are proving to be highly effective in this area, enabling the mapping of ligand binding sites and the elucidation of the structures of transmembrane protein complexes. nih.gov The small size and relative chemical inertness of the diazirine group allow for its incorporation into ligands without significantly altering their binding properties, a crucial factor for studying sensitive membrane receptors like G protein-coupled receptors (GPCRs).
Furthermore, the scope of biological systems being investigated is broadening from in vitro systems to live cells and even whole organisms. The ability to trigger cross-linking with spatiotemporal control using light is a key advantage in these complex environments. nih.gov Future research will likely focus on developing diazirinylpyridine probes with enhanced cell permeability and metabolic stability to facilitate in vivo studies. The identification of novel bioactive compounds and their cellular targets is another burgeoning application. nih.gov By incorporating a diazirinylpyridine moiety into a bioactive small molecule, researchers can "fish" for its binding partners in a cellular lysate, a powerful approach in chemical genetics and drug discovery. nih.gov
The exploration of non-protein targets is also an emerging trend. Diazirinylpyridine-based probes are being designed to investigate interactions with nucleic acids, lipids, and carbohydrates, opening up new avenues for understanding the intricate web of molecular interactions that govern cellular processes.
Innovations in Photoreactive Group Design and Activation
While the trifluoromethylphenyl diazirine has been a workhorse in the field, there is a continuous drive to innovate and improve upon the design of the photoreactive group itself. mdpi.com The goal is to fine-tune the properties of the diazirine moiety to enhance its performance in specific applications.
One key area of innovation is the development of diazirines with altered activation wavelengths. researchgate.net Shifting the activation wavelength to longer, less-damaging wavelengths (i.e., visible light) is a major objective, as it would minimize photodamage to biological samples and allow for deeper tissue penetration in in vivo applications. researchgate.net This can be achieved through chemical modifications to the diazirine ring or the surrounding aromatic system.
Improving the stability and solubility of diazirine-containing probes is another critical research direction. mdpi.com While generally stable, diazirines can be susceptible to degradation under certain conditions. Researchers are exploring new synthetic strategies to create more robust diazirine analogs. mdpi.com Enhancing the aqueous solubility of these probes is also a priority, as many biological experiments are conducted in aqueous environments. encyclopedia.pub The incorporation of polar functional groups or the use of heteroaromatic scaffolds, such as pyridine (B92270), can significantly improve solubility. mdpi.com
Furthermore, there is growing interest in creating "caged" or "activatable" diazirines that remain dormant until a specific biological trigger is present. This could involve designing diazirines that are activated by a change in pH, the presence of a specific enzyme, or a particular redox environment. Such "smart" probes would offer an even higher degree of control over the cross-linking reaction, minimizing off-target effects.
New Methodologies for Site-Specific Labeling and Interaction Mapping
The ability to covalently label specific sites on biomolecules is a cornerstone of chemical biology. Diazirinylpyridines are at the forefront of developing new methodologies for achieving this with high precision. While traditional photoaffinity labeling provides valuable information about binding partners, there is a push towards more sophisticated techniques that can map interaction interfaces at amino acid resolution.
One emerging approach is the integration of diazirine chemistry with proximity labeling techniques. In this method, a diazirine-containing probe is targeted to a specific protein or cellular location, and upon photoactivation, it generates reactive carbene species that label nearby molecules within a defined radius. This allows for the mapping of protein-protein interaction networks and the characterization of subcellular microenvironments.
Another area of active research is the development of genetically encoded photoreactive groups. This involves incorporating unnatural amino acids containing a diazirine moiety into proteins at specific sites using amber suppression technology. This powerful technique allows for the precise placement of the photo-crosslinker within a protein of interest, enabling detailed studies of protein-protein or protein-ligand interactions with unparalleled precision.
Furthermore, new strategies are being developed to improve the efficiency and specificity of the labeling reaction itself. This includes the design of diazirine probes with optimized spacer arms to control the cross-linking distance and the development of novel analytical workflows to identify the cross-linked peptides with greater sensitivity and accuracy. The combination of site-specific labeling with advanced mass spectrometry techniques is proving to be a particularly powerful approach for high-resolution interaction mapping.
Advances in Material Applications and Functional Polymer Synthesis
The utility of diazirine chemistry extends beyond the realm of biology into materials science and polymer chemistry. The ability of the carbene intermediate generated from diazirine photolysis to insert into C-H bonds makes it a versatile tool for modifying and cross-linking polymers. acs.org
A significant application is in the surface modification of materials. Diazirine-containing compounds can be used to functionalize the surfaces of polymers, creating new properties such as improved biocompatibility, altered wettability, or the ability to immobilize other molecules. xlynxmaterials.com This has important implications for the development of new biomaterials, sensors, and microfluidic devices. For instance, diazirine-based adhesives and primers are being developed to bond low-surface-energy plastics like polyethylene (B3416737) and polypropylene, which are notoriously difficult to adhere to. xlynxmaterials.com
The synthesis of functional polymers incorporating diazirine moieties is another rapidly advancing area. acs.org By copolymerizing diazirine-containing monomers with other monomers, it is possible to create polymers with built-in photo-cross-linking capabilities. acs.org These materials can be used to create hydrogels, thin films, and other polymeric structures that can be patterned or modified with light. This has applications in areas such as photolithography, tissue engineering, and the development of photoresponsive materials. axispharm.com
Future research in this area will likely focus on developing new diazirine-containing monomers with tailored properties, exploring the use of different activation methods (e.g., thermal activation), and expanding the range of polymeric materials that can be modified using this chemistry. acs.org The creation of novel electric and polymer devices with enhanced performance and reduced costs is a key driver of this research. encyclopedia.pub
Integration with Advanced Analytical Platforms and Imaging Techniques
To fully harness the potential of diazirinylpyridine probes, it is essential to integrate their use with state-of-the-art analytical and imaging technologies. This synergy is enabling researchers to visualize and quantify molecular interactions with unprecedented detail.
Mass spectrometry (MS) is a cornerstone of proteomic analysis, and its combination with diazirine-based cross-linking has become a powerful tool for identifying protein-protein and protein-ligand interactions. acs.org Recent advances in MS instrumentation, such as high-resolution Orbitrap mass analyzers, and the development of sophisticated data analysis software are making it possible to identify cross-linked peptides with high confidence, providing valuable structural information about protein complexes. acs.org
In the realm of imaging, diazirine-containing probes are being coupled with fluorescent dyes and other imaging agents to visualize molecular interactions in living cells. nih.gov The development of trifunctional probes that contain a photoreactive group, a reporter tag (e.g., biotin (B1667282) or a fluorophore), and a ligand-binding moiety allows for the capture and subsequent visualization of target proteins. nih.gov The integration of these probes with advanced imaging techniques, such as super-resolution microscopy, holds the promise of visualizing molecular interactions at the single-molecule level.
Furthermore, diazirines are being explored as potential molecular imaging tags for techniques like magnetic resonance imaging (MRI). nih.gov The incorporation of hyperpolarized 15N2-diazirines into biologically relevant molecules could significantly enhance the sensitivity of MRI, opening up new possibilities for in vivo imaging of metabolic processes and drug-target engagement. nih.gov
Sustainable Synthesis and Derivatization of Diazirine Compounds
As the applications of diazirine compounds continue to expand, there is a growing need for more sustainable and environmentally friendly methods for their synthesis and derivatization. Traditional synthetic routes for diazirines can involve harsh reagents and multiple steps, leading to significant waste generation.
Recent research has focused on the development of more efficient and greener synthetic methodologies. This includes the development of one-pot synthesis procedures that minimize the need for purification of intermediates and reduce solvent usage. mdpi.com For example, base-mediated one-pot synthesis of aliphatic diazirines has been reported, offering a more convenient and scalable approach. mdpi.com
Metal-free synthetic routes are also being explored as a way to reduce the environmental impact of diazirine synthesis. organic-chemistry.org The use of reagents like phenyliodonium (B1259483) diacetate (PIDA) in the presence of ammonia (B1221849) has enabled the metal-free conversion of unprotected amino acids to terminal diazirines. organic-chemistry.org
In addition to improving the synthesis of the core diazirine ring, there is also a focus on developing more sustainable methods for derivatizing these compounds to create a diverse range of probes. This includes the use of click chemistry and other bioorthogonal reactions to attach reporter tags and other functional groups in a highly efficient and specific manner. nih.gov
Future efforts in this area will likely involve the exploration of biocatalytic methods for diazirine synthesis, the use of renewable starting materials, and the design of synthetic routes that adhere to the principles of green chemistry. The development of more sustainable synthetic practices will be crucial for ensuring the long-term viability and widespread adoption of diazirine-based technologies.
Q & A
Advanced Research Question
- TD-DFT : Time-dependent density functional theory to model UV-Vis absorption spectra (e.g., CAM-B3LYP/def2-TZVP) .
- Molecular dynamics (MD) : Simulate solvent effects on diazirine stability in biological matrices .
- Docking studies : AutoDock Vina to predict binding modes in enzyme active sites, leveraging pyridine’s π-stacking interactions .
How can researchers address low yields in the synthesis of this compound-containing polymers?
Advanced Research Question
- Monomer design : Incorporate electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring to enhance reactivity in radical polymerization .
- Solvent optimization : Use DMF or THF to improve solubility of diazirine precursors during chain propagation .
- Post-polymerization modification : Click chemistry (e.g., CuAAC) to attach diazirine post-synthesis, avoiding side reactions .
What are the best practices for characterizing diazirine stability under physiological conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products in PBS or serum at 37°C. Diazirine half-life <24 h in aqueous media necessitates rapid experimental timelines .
- Circular dichroism (CD) : Assess conformational changes in protein complexes post-photoactivation .
- Control experiments : Include dark controls to distinguish UV-induced effects from thermal degradation .
How do substituents on the pyridine ring affect the photo-crosslinking efficiency of this compound?
Advanced Research Question
- Electron-donating groups (e.g., methoxy) : Reduce carbene reactivity by stabilizing the diazirine ring, lowering crosslinking efficiency .
- Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance carbene electrophilicity, increasing labeling yield but risking non-specific binding .
- Steric effects : Bulky substituents at the 3-position hinder access to target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
